molecular formula C11H10O2 B12438104 Methyl 2-(prop-2-yn-1-yl)benzoate

Methyl 2-(prop-2-yn-1-yl)benzoate

Cat. No.: B12438104
M. Wt: 174.20 g/mol
InChI Key: KEZXEAFYJHKVKC-UHFFFAOYSA-N
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Description

Methyl 2-(prop-2-yn-1-yl)benzoate is an organic compound with the molecular formula C11H10O2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group and the hydrogen atom of the benzene ring is substituted with a prop-2-yn-1-yl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(prop-2-yn-1-yl)benzoate can be synthesized through the esterification of 2-(prop-2-yn-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(prop-2-yn-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(prop-2-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 2-(prop-2-yn-1-yl)benzoate involves its reactive alkyne group, which can participate in various chemical reactions. The compound can act as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species can then interact with biological targets, leading to various biochemical effects .

Properties

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

methyl 2-prop-2-ynylbenzoate

InChI

InChI=1S/C11H10O2/c1-3-6-9-7-4-5-8-10(9)11(12)13-2/h1,4-5,7-8H,6H2,2H3

InChI Key

KEZXEAFYJHKVKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CC#C

Origin of Product

United States

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